o-Toluidine hydrochloride
Overview
Description
o-Toluidine hydrochloride, also known as 2-methylaniline hydrochloride, is an organic compound with the chemical formula C₇H₁₀ClN. It is a derivative of o-toluidine, which is a colorless liquid that often appears yellowish in commercial samples. This compound is primarily used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Mechanism of Action
N-oxidation is important in the induction of bladder and liver tumors by the single ring compounds /o-toluidine hydrochloride and o-nitrosotoluidine/ but ... other mechanisms could be involved in the induction of peritoneal, skin, spleen, and mammary tumors.
Biochemical Analysis
Biochemical Properties
o-Toluidine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the primary interactions involves the enzyme cytochrome P450, which is responsible for the metabolism of many xenobiotics. This compound is metabolized by cytochrome P450 enzymes to form N-hydroxy-o-toluidine, a known carcinogenic metabolite . This interaction highlights the compound’s potential to influence biochemical pathways related to detoxification and metabolism.
Additionally, this compound has been shown to interact with hemoglobin, leading to the formation of methemoglobin. This interaction can result in methemoglobinemia, a condition characterized by the reduced ability of blood to carry oxygen . These biochemical properties underscore the importance of understanding the compound’s role in various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. In various cell types, including human urinary bladder cells, exposure to this compound has been associated with DNA damage and the formation of DNA adducts . This compound has been shown to induce strand breaks in DNA, which can lead to mutations and potentially carcinogenesis.
Furthermore, this compound influences cell signaling pathways and gene expression. It has been observed to enhance the activity of aryl hydrocarbon hydroxylase, an enzyme involved in the metabolism of polycyclic aromatic hydrocarbons . This enhancement can lead to altered cellular metabolism and changes in the expression of genes involved in detoxification and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of its metabolite, N-hydroxy-o-toluidine, to DNA, leading to the formation of DNA adducts . These adducts can interfere with DNA replication and repair, resulting in mutations and potentially cancer.
Additionally, this compound can inhibit the activity of certain enzymes, such as those involved in the detoxification of reactive oxygen species. This inhibition can lead to increased oxidative stress and cellular damage . The compound’s ability to induce methemoglobinemia through the oxidation of hemoglobin further illustrates its molecular impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, some of which are more toxic than the parent compound .
Long-term exposure to this compound in in vitro and in vivo studies has been associated with chronic toxicity and carcinogenicity . These temporal effects highlight the importance of monitoring the compound’s stability and degradation products in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes, such as alterations in enzyme activity and gene expression . At higher doses, this compound can cause significant toxic effects, including methemoglobinemia, oxidative stress, and carcinogenesis .
Threshold effects have been observed in studies, where certain dosages are required to elicit specific biochemical and cellular responses . Understanding these dosage effects is crucial for assessing the compound’s safety and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes N-hydroxylation to form N-hydroxy-o-toluidine, a carcinogenic metabolite . This metabolite can further undergo N-acetylation and ring oxidation, leading to the formation of various secondary metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum, where it undergoes metabolism .
The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and toxicity . Understanding these transport and distribution mechanisms is essential for assessing the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is primarily in the endoplasmic reticulum, where it undergoes metabolism by cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
The activity and function of this compound are influenced by its subcellular localization, as the endoplasmic reticulum provides a unique environment for its metabolism and interactions with biomolecules . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Toluidine hydrochloride is typically synthesized by the nitration of toluene to produce a mixture of nitrotoluenes, favoring the ortho isomer. This mixture is then separated by distillation. The 2-nitrotoluene is subsequently hydrogenated to yield o-toluidine. The final step involves the reaction of o-toluidine with hydrochloric acid to form this compound .
Industrial Production Methods: Industrial production of this compound follows a similar route, with large-scale nitration and hydrogenation processes. The separation of nitrotoluenes is achieved through advanced distillation techniques, and the hydrogenation is carried out using catalytic methods to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated and nitrated products.
Scientific Research Applications
o-Toluidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: It is employed in the manufacture of rubber chemicals and pesticides
Comparison with Similar Compounds
- m-Toluidine (3-methylaniline)
- p-Toluidine (4-methylaniline)
- Aniline
Comparison:
- o-Toluidine hydrochloride is unique due to its ortho substitution, which influences its reactivity and applications. It is more commonly used in the synthesis of specific dyes and pharmaceuticals compared to its meta and para counterparts.
- m-Toluidine and p-Toluidine have different substitution patterns, leading to variations in their chemical properties and uses. For instance, p-toluidine is often used in the production of azo dyes .
Properties
IUPAC Name |
2-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c1-6-4-2-3-5-7(6)8;/h2-5H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVXWEOZQMAAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N.ClH, C7H10ClN | |
Record name | O-TOLUIDINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16115 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22006-17-3, 95-53-4 (Parent) | |
Record name | Benzenamine, 2-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22006-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylaniline hydrochloride | |
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DSSTOX Substance ID |
DTXSID7021364 | |
Record name | 2-Methylaniline hydrochloride | |
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Molecular Weight |
143.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-toluidine hydrochloride appears as green crystals or white crystalline solid. Melting point 215-217 °F. Highly toxic., Green or white solid; [CAMEO] Faintly grey powder; [MSDSonline] Colorless to white solid; [NTP] | |
Record name | O-TOLUIDINE HYDROCHLORIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methylaniline hydrochloride | |
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Boiling Point |
468 °F at 760 mmHg (NTP, 1992), 242.2 °C | |
Record name | O-TOLUIDINE HYDROCHLORIDE | |
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Record name | 2-METHYLANILINE HYDROCHLORIDE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), VERY SOL IN WATER; SOL IN ALCOHOL, INSOL IN ETHER, INSOL IN BENZENE | |
Record name | O-TOLUIDINE HYDROCHLORIDE | |
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Record name | 2-METHYLANILINE HYDROCHLORIDE | |
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Vapor Pressure |
0.29 [mmHg] | |
Record name | 2-Methylaniline hydrochloride | |
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Mechanism of Action |
N-oxidation is important in the induction of bladder and liver tumors by the single ring compounds /o-toluidine hydrochloride and o-nitrosotoluidine/ but ... other mechanisms could be involved in the induction of peritoneal, skin, spleen, and mammary tumors. | |
Record name | 2-METHYLANILINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
MONOCLINIC PRISMS FROM COLD WATER; RHOMBIC PYRAMIDS FROM HOT WATER | |
CAS No. |
636-21-5 | |
Record name | O-TOLUIDINE HYDROCHLORIDE | |
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Record name | o-Toluidinium chloride | |
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Record name | 2-Methylaniline hydrochloride | |
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Record name | Benzenamine, 2-methyl-, hydrochloride (1:1) | |
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Record name | 2-Methylaniline hydrochloride | |
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Record name | o-toluidinium chloride | |
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Record name | O-TOLUIDINE HYDROCHLORIDE | |
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Record name | 2-METHYLANILINE HYDROCHLORIDE | |
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Melting Point |
419 °F (NTP, 1992), 215 °C | |
Record name | O-TOLUIDINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16115 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-METHYLANILINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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